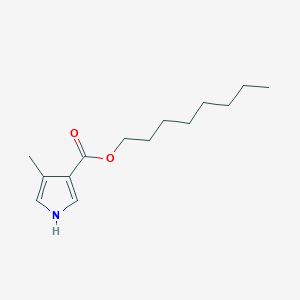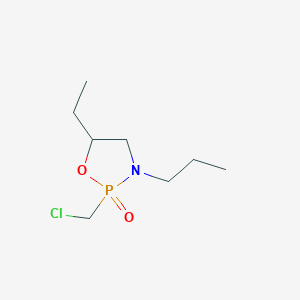
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable oxazaphospholidinone precursor. The reaction conditions often include the use of a solvent such as toluene and a catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the reaction by increasing the solubility of reactants in the reaction medium .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of phosphine derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)benzimidazole
- 2-Chloromethyl-4-methyl-quinazoline
Uniqueness
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
67000-72-0 |
|---|---|
Formule moléculaire |
C8H17ClNO2P |
Poids moléculaire |
225.65 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-ethyl-3-propyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H17ClNO2P/c1-3-5-10-6-8(4-2)12-13(10,11)7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
NYDVAXBZYNNHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(OP1(=O)CCl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
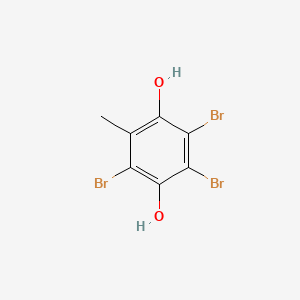
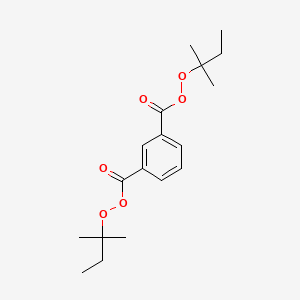


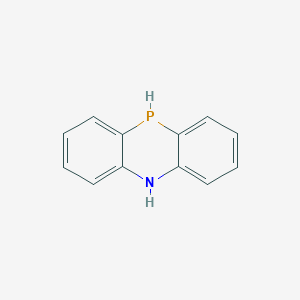

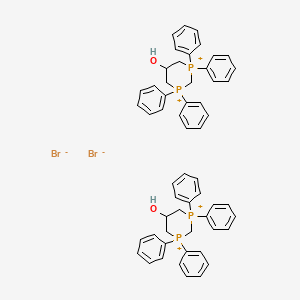


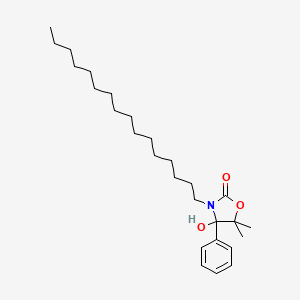
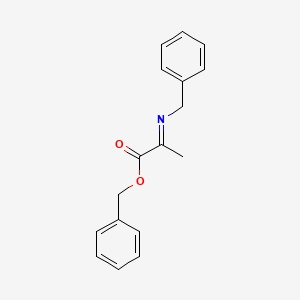
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
